molecular formula C11H10O3 B6618743 4-cyclopropyl-3-formylbenzoic acid CAS No. 1533440-50-4

4-cyclopropyl-3-formylbenzoic acid

Cat. No.: B6618743
CAS No.: 1533440-50-4
M. Wt: 190.19 g/mol
InChI Key: GSYLBFQIZGZEQL-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-formylbenzoic acid is an organic compound characterized by a cyclopropyl group attached to the benzene ring at the 4-position and a formyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-3-formylbenzoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable benzaldehyde derivative followed by formylation. For instance, the reaction of 4-cyclopropylbenzaldehyde with a formylating agent such as formic acid or formic anhydride under acidic conditions can yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-3-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 4-Cyclopropyl-3-carboxybenzoic acid.

    Reduction: 4-Cyclopropyl-3-hydroxybenzoic acid.

    Substitution: 4-Cyclopropyl-3-nitrobenzoic acid or 4-cyclopropyl-3-bromobenzoic acid.

Scientific Research Applications

4-Cyclopropyl-3-formylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-formylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the cyclopropyl group can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

    4-Formylbenzoic Acid: Lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in its interactions.

    3-Formylbenzoic Acid: Has the formyl group at a different position, which can affect its reactivity and binding properties.

    4-Cyclopropylbenzoic Acid: Lacks the formyl group, reducing its ability to participate in certain chemical reactions.

Uniqueness: 4-Cyclopropyl-3-formylbenzoic acid is unique due to the presence of both the cyclopropyl and formyl groups, which confer distinct steric and electronic properties. These features can enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and industrial applications .

Biological Activity

4-Cyclopropyl-3-formylbenzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group at the 4-position and a formyl group at the 3-position of a benzoic acid backbone. Its molecular formula is C11H10O3C_{11}H_{10}O_3, and its structure contributes to its unique reactivity and biological interactions.

Synthesis

The compound can be synthesized through several methods, including cyclopropanation of benzaldehyde derivatives followed by formylation. For instance, reacting 4-cyclopropylbenzaldehyde with formic acid under acidic conditions yields the desired product.

Common Synthetic Routes:

  • Cyclopropanation : Using suitable benzaldehyde derivatives.
  • Formylation : Employing formic acid or anhydride under acidic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Anticancer Activity

The compound has also shown promise in anticancer applications. In vitro studies reveal that it can induce apoptosis in cancer cell lines, potentially through the inhibition of specific enzymes involved in cell proliferation. The formyl group may play a crucial role in forming covalent bonds with nucleophilic sites on proteins, altering their function and leading to cancer cell death.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways related to cancer cell growth.
  • Receptor Interaction : The compound can interact with cellular receptors, modulating signaling pathways that control cell survival and apoptosis.
  • Covalent Bond Formation : The formyl group can engage in covalent interactions with proteins, affecting their activity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Potential :
    • In vitro assays indicated that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value for cytotoxicity was found to be approximately 25 µM .
  • Mechanistic Insights :
    • A detailed mechanistic study revealed that the compound interacts with the active site of specific serine proteases, inhibiting their function and resulting in reduced tumor growth in animal models .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundHighModeratePresence of both cyclopropyl and formyl groups
4-Formylbenzoic AcidModerateLowLacks cyclopropyl group
3-Formylbenzoic AcidLowModerateDifferent position of formyl group
4-Cyclopropylbenzoic AcidLowNoneAbsence of formyl group

Properties

IUPAC Name

4-cyclopropyl-3-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-6-9-5-8(11(13)14)3-4-10(9)7-1-2-7/h3-7H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYLBFQIZGZEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 100-mL three neck round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 3-bromo-4-cyclopropylbenzoic acid (compound 10.3, 500 mg, 2.07 mmol) in tetrahydrofuran/Et2O (1:1, 20 mL). The solution was cooled to −78° C. then n-BuLi (2.5 M in THF) (1.8 mL, 4.5 mmol) was added drop-wise with stirring. The resulting solution was stirred for an additional 30 min at −78° C., then N,N-dimethylformamide (0.49 mL, 6.3 mmol) was added drop-wise over 10 min. The mixture was stirred for 2 h at −78° C., then quenched with water (100 mL). The pH of the solution was adjusted to 3-4 with aqueous HCl (6 M), then extracted with ethyl acetate (3×30 mL). The combined organic layers were washed with brine (3×30 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1:5) as the eluent to yield 0.3 g (76%) of the title compound as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
0.49 mL
Type
reactant
Reaction Step Four
Name
tetrahydrofuran Et2O
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
76%

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